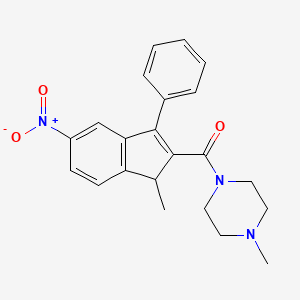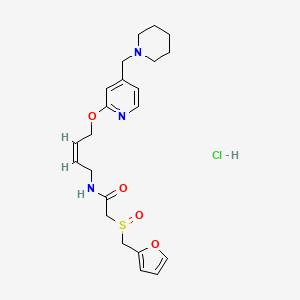
3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LY 294486 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Excitatory Amino Acid Receptor Antagonists
- A series of 6-substituted decahydroisoquinoline-3-carboxylic acids, including variants of 3-Isoquinolinecarboxylic acid, were developed as excitatory amino acid (EAA) receptor antagonists. These compounds act as antagonists at N-methyl-D-aspartate (NMDA) and AMPA subclasses of ionotropic EAA receptors. Among these, specific analogs demonstrated potent and selective antagonist activity, showing potential for systemic use (Ornstein et al., 1996).
Neuroprotective Effects
- Certain isomers of 3-Isoquinolinecarboxylic acid derivatives, specifically (3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl]decahydroisguinoline-3-carboxylic acid, demonstrated neuroprotective effects against excitotoxic injury both in vitro and in vivo. This suggests a potential role in exploring neuroprotection via non-NMDA receptor mechanisms (Schoepp et al., 2005).
Optical Resolution Studies
- The optical resolution of (1RS,3RS)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-methyl-3-isoquinolinecarboxylic acid, a related compound, was studied. This compound was indicated to exist as a conglomerate and was resolved through preferential crystallization, highlighting the importance of stereochemistry in pharmaceutical applications (Shiraiwa & Kiyoe, 2005).
AMPA/Kainate Receptor Antagonist
- The compound (3S,4aR,6R,8aR)-6-[2-(1 (2)H-tetrazole-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid (LY293558) and its racemate have been studied for their ability to antagonize AMPA/kainate receptors. This compound showed effectiveness as an AMPA receptor antagonist and displayed properties like anticonvulsant and CNS depressant activities at higher doses (Lodge & Schoepp, 1997).
Eigenschaften
CAS-Nummer |
160126-61-4 |
|---|---|
Produktname |
3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)- |
Molekularformel |
C13H21N5O3 |
Molekulargewicht |
295.343 |
IUPAC-Name |
(3S,4aR,6S,8aR)-6-(2H-tetrazol-5-ylmethoxymethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H21N5O3/c19-13(20)11-4-10-3-8(1-2-9(10)5-14-11)6-21-7-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9-,10+,11-/m0/s1 |
InChI-Schlüssel |
BLZIYDWBKOOBIK-MMWGEVLESA-N |
SMILES |
C1CC2CNC(CC2CC1COCC3=NNN=N3)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
160126-61-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



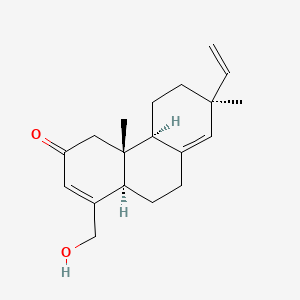
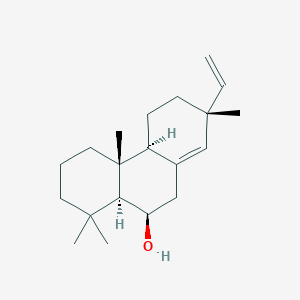
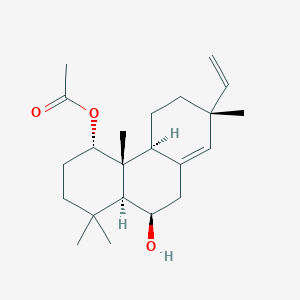

![9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1192998.png)
